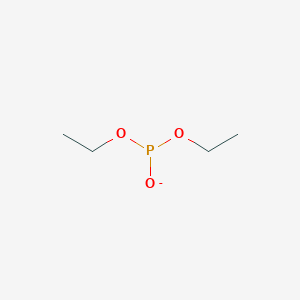
Di-ethylphosphite
Cat. No. B8808080
M. Wt: 137.09 g/mol
InChI Key: VTWRFRVMKPWCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06001981
Procedure details


Compound Spinosyn H (351 mg, 0.489 mmol) was dissolved in dry pyridine (5 ml). DMAP (62 mg, 0.51 mmol) was added and stirring at RT under nitrogen was continued for 5 min. Diethyl chlorophosphite (157 mg, 0.145 ml, 1.0 mmol) was added. After 30 min. toluene (50 ml) and EtOAc (50 ml) were added. The solution was washed successively with brine (2×) and 5% aq. NaHCO3. The organic layer was dried over Na2SO4 and concentrated. The residue was separated over a flash SiO2 column (100 g/EtOAc) to give compound 2'R)-(diethyl)phosphite of Spinosyn H; 306 mg, 75% CI MS m/z 838 (M+1); 1H-NMR (CDCl3) δ 6.69 (1H, bs), 4.40 (1H, m), 3.83 (4H, 2× CH2, m), 1.18 (6H, 2× CH3, m); Elemental Analysis: for C44H72NO12P calc. C 63.06, H 8.66, N 1.67 found: C 62.94, H 8.88, N 1.71.






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][C@@H:3]1[O:26][C:24](=[O:25])[CH2:23][C@@H:22]2[C:11](=[CH:12][C@@H:13]3[C@H:21]2[CH:20]=[CH:19][C@H:18]2[C@H:14]3[CH2:15][C@H:16]([O:27][C@@H:28]3[O:33][C@@H:32]([CH3:34])[C@H:31]([O:35][CH3:36])[C@@H:30]([O:37][CH3:38])[C@H:29]3[OH:39])[CH2:17]2)[C:9](=[O:10])[C@H:8]([CH3:40])[C@@H:7]([O:41][C@@H:42]2[O:47][C@H:46]([CH3:48])[C@@H:45]([N:49]([CH3:51])[CH3:50])[CH2:44][CH2:43]2)[CH2:6][CH2:5][CH2:4]1.[P:52](Cl)([O:56]CC)[O:53][CH2:54][CH3:55].C1(C)C=CC=CC=1.CCOC(C)=O>N1C=CC=CC=1.CN(C1C=CN=CC=1)C>[CH2:54]([O:53][P:52]([O-:56])[O:47][CH2:46][CH3:48])[CH3:55].[CH3:1][CH2:2][C@@H:3]1[O:26][C:24](=[O:25])[CH2:23][C@@H:22]2[C:11](=[CH:12][C@@H:13]3[C@H:21]2[CH:20]=[CH:19][C@H:18]2[C@H:14]3[CH2:15][C@H:16]([O:27][C@@H:28]3[O:33][C@@H:32]([CH3:34])[C@H:31]([O:35][CH3:36])[C@@H:30]([O:37][CH3:38])[C@H:29]3[OH:39])[CH2:17]2)[C:9](=[O:10])[C@H:8]([CH3:40])[C@@H:7]([O:41][C@@H:42]2[O:47][C@H:46]([CH3:48])[C@@H:45]([N:49]([CH3:51])[CH3:50])[CH2:44][CH2:43]2)[CH2:6][CH2:5][CH2:4]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
351 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)O)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.145 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)Cl
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
62 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring at RT under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed successively with brine (2×) and 5% aq. NaHCO3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was separated over a flash SiO2 column (100 g/EtOAc)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OP(OCC)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)O)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
